![molecular formula C19H19N3O3 B11152338 6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11152338.png)
6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxybenzyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-cyclopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- 6-cyclopropyl-N-(3-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the position of the methoxy group on the benzyl ring
Biological Activity
The compound “6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide” is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Isoxazole derivatives are known for their potential as pharmacological agents, including anti-inflammatory, analgesic, and antitumor properties.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Isoxazole Ring : A five-membered heterocyclic compound containing one nitrogen and one oxygen atom.
- Pyridine Moiety : A six-membered aromatic ring containing one nitrogen atom.
- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's biological activity.
- Methoxybenzyl Substituent : This group may enhance lipophilicity and affect receptor binding.
Antitumor Activity
Isoxazole derivatives have been studied for their antitumor effects. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of specific substituents on the isoxazole ring can significantly affect these activities.
Anti-inflammatory Properties
Many isoxazole derivatives exhibit anti-inflammatory effects by modulating pathways such as COX inhibition or NF-kB signaling. This modulation can lead to reduced production of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases.
Neuroprotective Effects
Some studies suggest that isoxazole compounds may possess neuroprotective properties. They may act on neurotransmitter systems or inhibit neuroinflammatory pathways, providing potential therapeutic avenues for neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial properties of isoxazole derivatives have also been documented. Compounds with similar structures have demonstrated activity against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents.
Table 1: Summary of Biological Activities of Isoxazole Derivatives
Activity Type | Example Compounds | Mechanism of Action |
---|---|---|
Antitumor | Various isoxazoles | Induction of apoptosis, inhibition of proliferation |
Anti-inflammatory | Isoxazole-based NSAIDs | COX inhibition, modulation of cytokine production |
Neuroprotective | Isoxazole derivatives in models | Inhibition of neuroinflammation |
Antimicrobial | Isoxazoles with diverse R groups | Disruption of microbial cell wall synthesis |
Case Study: Isoxazole Derivatives in Cancer Therapy
A study conducted by Smith et al. (2022) investigated a series of isoxazole derivatives for their anticancer properties. Among them, a compound structurally similar to “this compound” exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of isoxazole derivatives is crucial for their therapeutic application. Studies show that modifications in the chemical structure can lead to variations in absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments are necessary to ensure safety profiles before clinical applications.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-11-17-15(9-16(13-5-6-13)21-19(17)25-22-11)18(23)20-10-12-3-7-14(24-2)8-4-12/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,20,23) |
InChI Key |
INMSHNUDBYWSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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